AF 568 DBCO

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

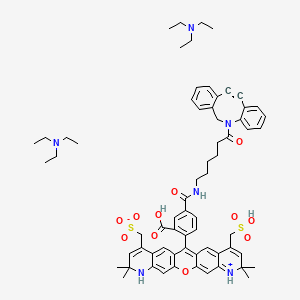

C66H80N6O11S2 |

|---|---|

Molecular Weight |

1197.5 g/mol |

IUPAC Name |

[13-[4-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]carbamoyl]-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine |

InChI |

InChI=1S/C54H50N4O11S2.2C6H15N/c1-53(2)27-36(30-70(63,64)65)39-23-42-47(25-44(39)56-53)69-48-26-45-40(37(31-71(66,67)68)28-54(3,4)57-45)24-43(48)50(42)38-20-19-34(22-41(38)52(61)62)51(60)55-21-11-5-6-16-49(59)58-29-35-14-8-7-12-32(35)17-18-33-13-9-10-15-46(33)58;2*1-4-7(5-2)6-3/h7-10,12-15,19-20,22-28,56H,5-6,11,16,21,29-31H2,1-4H3,(H,55,60)(H,61,62)(H,63,64,65)(H,66,67,68);2*4-6H2,1-3H3 |

InChI Key |

YDZNMWCFFXXFGN-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC.CCN(CC)CC.CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)NCCCCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)C(=O)O)CS(=O)(=O)O)(C)C)CS(=O)(=O)[O-])C |

Origin of Product |

United States |

Foundational & Exploratory

AF 568 DBCO: A Technical Guide for Advanced Bioorthogonal Labeling and Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 568 DBCO is a powerful molecular probe that combines a bright and photostable fluorophore, AF 568, with a dibenzocyclooctyne (DBCO) moiety. This combination makes it an invaluable tool for the fluorescent labeling of azide-modified biomolecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it can occur within living systems without interfering with native biochemical processes. Its biocompatibility, high reactivity, and the bright fluorescence of the AF 568 dye make this probe ideal for a wide range of applications in cell biology, chemical biology, and drug discovery, including fluorescence microscopy, flow cytometry, and in-gel fluorescence scanning.[1]

The core utility of this compound lies in its ability to covalently attach the AF 568 fluorophore to a biomolecule of interest that has been metabolically, enzymatically, or chemically engineered to contain an azide group. The DBCO group's strained ring structure readily reacts with the azide in a highly specific and efficient manner, forming a stable triazole linkage without the need for a cytotoxic copper catalyst, which is a significant advantage for live-cell imaging.[2][3][4]

Core Properties and Quantitative Data

The performance of this compound is underpinned by its excellent photophysical properties, which are summarized in the table below. These properties make it a reliable choice for demanding imaging applications where high sensitivity and photostability are crucial.

| Property | Value | Source |

| Excitation Maximum (λ_max_) | 572-579 nm | [1][5][6] |

| Emission Maximum (λ_em_) | 598-603 nm | [1][5][6] |

| Molar Extinction Coefficient (ε) | ~88,000 - 94,000 M⁻¹cm⁻¹ | [6][7][8] |

| Fluorescence Quantum Yield (Φ) | 0.69 - 0.912 | [9][10] |

| Molecular Weight | ~953.04 - 1155.44 g/mol | [6][7][8] |

| Solubility | Water, DMSO, DMF | [7][8] |

Note on Quantum Yield: There is a notable discrepancy in the reported quantum yield for AF 568 and its conjugates, with values ranging from 0.69 to 0.912.[10] This variation could be due to differences in measurement protocols, solvent conditions, or the specific isomer of the dye. Researchers should consider this range when designing experiments.

The Chemistry: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The functionality of this compound is centered on the SPAAC reaction. This reaction is a cornerstone of bioorthogonal chemistry and involves the reaction of a strained alkyne, such as DBCO, with an azide-functionalized molecule. The inherent ring strain of the DBCO moiety drives the reaction forward, eliminating the need for a copper catalyst. This is a significant advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, as copper can be toxic to cells.[1][2][3]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. lifetein.com [lifetein.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. dianabiotech.com [dianabiotech.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the AF 568 DBCO-Azide Reaction Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between Alexa Fluor 568 (AF 568) conjugated to dibenzocyclooctyne (DBCO) and azide-functionalized molecules. This bioorthogonal ligation, a cornerstone of modern bioconjugation, is invaluable for the precise labeling and tracking of biomolecules in complex biological systems.

Introduction to the AF 568 DBCO-Azide Reaction

The conjugation of this compound to an azide-containing molecule proceeds via a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a type of copper-free "click chemistry," prized for its high efficiency, specificity, and biocompatibility.[1][][3] The driving force for this reaction is the inherent ring strain of the DBCO group, a cyclooctyne derivative.[][4] This strain is released upon the [3+2] cycloaddition with an azide, leading to the formation of a stable triazole linkage without the need for a cytotoxic copper catalyst.[3][5] This makes it an ideal method for labeling biomolecules in living cells and organisms.[6][7]

The AF 568 fluorophore is a bright, photostable, and hydrophilic dye with an orange emission, making it an excellent choice for a wide range of fluorescence-based applications, including microscopy, flow cytometry, and in-vivo imaging.[6][7][8]

The Core Reaction Mechanism

The SPAAC reaction between this compound and an azide is a concerted, second-order reaction.[9][10] The key steps are as follows:

-

Approach of Reactants: The azide-containing molecule and the this compound approach each other in a suitable reaction medium.

-

[3+2] Cycloaddition: The 1,3-dipole of the azide group reacts with the strained alkyne of the DBCO ring in a concerted fashion.[9] This cycloaddition relieves the significant ring strain of the cyclooctyne.[][11]

-

Formation of a Stable Triazole: The reaction results in the formation of a stable, covalent triazole ring, effectively and irreversibly linking the AF 568 fluorophore to the target molecule.[1][12]

The reaction is bioorthogonal, meaning that neither the DBCO nor the azide group significantly interacts with or perturbs native biological functionalities.[3][13]

Quantitative Data

The physicochemical properties of this compound and the kinetics of the SPAAC reaction are critical for experimental design and data interpretation.

| Parameter | Value | Reference(s) |

| Excitation Maximum (λex) | 578 nm - 579 nm | [14][15][16] |

| Emission Maximum (λem) | 602 nm - 603 nm | [14][15][16] |

| Molar Extinction Coefficient (ε) | 88,000 cm⁻¹M⁻¹ | [15][16] |

| Molecular Weight | ~953.04 g/mol | [12][16] |

| Solubility | Water, DMSO, DMF | [12][15][16] |

| Second-Order Rate Constant | DBCO with azides is significantly higher than other cyclooctynes.[6] A specific rate constant of 0.11 M⁻¹s⁻¹ has been reported for a similar cyclooctyne with an azidopurine.[10] | [6][10] |

Experimental Protocols

Below are generalized protocols for the labeling of azide-modified biomolecules with this compound. Optimization is often necessary for specific applications.

Labeling of Azide-Modified Proteins in Solution

-

Reagent Preparation:

-

Dissolve the azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

-

Prepare a stock solution of this compound in an organic solvent such as DMSO.

-

-

Reaction Setup:

-

Incubation:

-

Purification:

Live Cell Labeling of Azide-Modified Biomolecules

-

Cell Preparation:

-

Culture cells that have been metabolically labeled with an azide-containing precursor (e.g., an azide-modified sugar or amino acid).

-

Wash the cells twice with warm PBS or a suitable live-cell imaging medium.[13]

-

-

Labeling Reaction:

-

Prepare a solution of this compound in a live-cell imaging medium at a final concentration of 5-20 µM.[13]

-

Add the this compound solution to the cells.

-

-

Incubation:

-

Incubate the cells for 30 to 60 minutes at 37°C in a CO₂ incubator, ensuring the plate is protected from light.[13]

-

-

Washing and Imaging:

-

Wash the cells three times with warm live-cell imaging medium to remove any unbound this compound.[13]

-

The cells are now ready for visualization using fluorescence microscopy.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: The reaction mechanism of this compound with an azide via SPAAC.

Caption: A generalized experimental workflow for live-cell labeling.

References

- 1. APDye 568 DBCO | Alexa Fluor® 568 DBCO equivalent | AxisPharm [axispharm.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 5. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. lumiprobe.com [lumiprobe.com]

- 7. dianabiotech.com [dianabiotech.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. researchgate.net [researchgate.net]

- 10. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. vectorlabs.com [vectorlabs.com]

- 13. benchchem.com [benchchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. 丁香通-异常行为检测 [m.biomart.cn]

- 16. vectorlabs.com [vectorlabs.com]

- 17. interchim.fr [interchim.fr]

- 18. broadpharm.com [broadpharm.com]

- 19. lifetein.com [lifetein.com]

AF 568 DBCO: An In-Depth Technical Guide for Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of AF 568 DBCO, a fluorescent dye vital for modern biological research and drug development. It delves into its core properties, reaction mechanisms, and practical applications, offering detailed protocols and visual aids to facilitate its use by both novice and experienced researchers.

Introduction to this compound

This compound is a bright, orange-fluorescent dye belonging to the rhodamine family of dyes.[1] It is chemically functionalized with a dibenzocyclooctyne (DBCO) group, a key component for bioorthogonal chemistry.[2][3] This modification allows this compound to selectively react with azide-containing molecules in a process known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.[1][2][3][4]

The primary advantage of this system lies in its biocompatibility. Unlike traditional copper-catalyzed click chemistry, SPAAC does not require a cytotoxic copper catalyst, making it ideal for labeling and visualizing biomolecules within living cells and whole organisms without inducing toxicity.[2][4][5] this compound is structurally identical to Alexa Fluor® 568, offering comparable spectral properties and performance.[4][6] Its high photostability, pH resistance over a wide range, and hydrophilicity make it a versatile tool for a variety of applications, including confocal microscopy, super-resolution microscopy, and flow cytometry.[4][6]

Physicochemical and Photophysical Properties

The performance of this compound in experimental settings is dictated by its inherent chemical and photophysical characteristics. These properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₆₆H₈₀N₆O₁₁S₂ | [7] |

| Molecular Weight | 1197.51 g/mol | [7] |

| Appearance | Red solid | [8] |

| Solubility | Water, DMSO, DMF | [4][8] |

| Excitation Maximum (λabs) | 578 - 579 nm | [1][4][8][9] |

| Emission Maximum (λem) | 602 - 603 nm | [1][4][8][9] |

| Extinction Coefficient | 88,000 cm⁻¹M⁻¹ | [4][8] |

| Laser Line | 532 nm or 568 nm | [4][8] |

| Spectrally Similar Dyes | Alexa Fluor® 568, CF® 568 | [4][8] |

The Core of this compound: Copper-Free Click Chemistry

The utility of this compound is centered around its participation in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This reaction is a cornerstone of bioorthogonal chemistry, a field dedicated to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.

Reaction Mechanism

The DBCO group on the AF 568 molecule is a highly strained cyclooctyne. This ring strain is the driving force behind its high reactivity towards azide-functionalized molecules.[10] The reaction proceeds as a [3+2] cycloaddition, where the azide and the alkyne of the DBCO group "click" together to form a stable triazole linkage.[4] This reaction is highly specific and occurs rapidly at physiological temperatures and pH without the need for a copper catalyst.[5][11]

Caption: The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction of this compound.

Advantages over Copper-Catalyzed Click Chemistry

The copper-free nature of the SPAAC reaction offers significant advantages for biological applications:

-

Biocompatibility: The absence of a cytotoxic copper(I) catalyst is crucial for maintaining cell viability and normal physiological processes during in-vivo and live-cell imaging experiments.[4][5]

-

Simplicity: The reaction proceeds without the need for additional reagents like ligands or reducing agents, simplifying experimental workflows.

-

Kinetics: The reaction between DBCO and azides is significantly faster than other copper-free click chemistry reactions and is comparable to copper-catalyzed reactions.[2]

Experimental Protocols

This section provides a detailed methodology for a common application of this compound: the labeling of antibodies. This protocol can be adapted for labeling other proteins.

Antibody Labeling with this compound

This protocol assumes the antibody has been functionalized with an azide group.

Materials:

-

Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare this compound Stock Solution:

-

Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 1-10 mM. Briefly vortex to ensure complete dissolution.

-

-

Prepare Antibody Solution:

-

Adjust the concentration of the azide-modified antibody to 1-10 mg/mL in the reaction buffer.

-

-

Labeling Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the antibody solution.

-

Gently mix and incubate the reaction for 1-2 hours at room temperature or 4°C overnight, protected from light. The optimal reaction time and temperature may need to be determined empirically.

-

-

Purification:

-

Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with the desired storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled antibody.

-

-

Characterization (Optional but Recommended):

-

Determine the degree of labeling (DOL) by measuring the absorbance of the labeled antibody at 280 nm (for the protein) and 579 nm (for AF 568).

-

Caption: A typical experimental workflow for labeling an azide-modified antibody with this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a powerful tool in various scientific disciplines.

-

Cellular Imaging: Its bright fluorescence and biocompatibility allow for high-resolution imaging of labeled biomolecules in living cells with minimal perturbation.[2][3] This includes tracking proteins, glycans, and lipids.[4][11]

-

In Vivo Imaging: The copper-free nature of the labeling reaction enables the use of this compound in whole organisms for applications such as tracking cell populations or monitoring drug delivery.[2][11]

-

Flow Cytometry: The intense fluorescence of AF 568 makes it well-suited for identifying and sorting labeled cells using flow cytometry.[6]

-

Drug Development: this compound can be used to label and track the biodistribution of therapeutic antibodies or other targeted drug delivery systems.[12]

Storage and Handling

Proper storage and handling are crucial for maintaining the integrity and reactivity of this compound.

| Condition | Recommendation | Reference(s) |

| Solid Form | Store at -20°C, desiccated, and protected from light. Stable for up to 24 months. | [2] |

| In Solution | Store at -20°C, protected from light. Use within 1 month. For longer-term storage (-80°C), use within 6 months. | [1] |

| Transportation | Can be shipped at room temperature for up to 3 weeks. | [2] |

Conclusion

This compound is a versatile and powerful fluorescent probe for bioorthogonal labeling. Its bright signal, photostability, and, most importantly, its ability to participate in copper-free click chemistry make it an indispensable tool for researchers in cell biology, immunology, and drug discovery. By understanding its fundamental properties and following established protocols, scientists can effectively harness the capabilities of this compound to advance their research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. dianabiotech.com [dianabiotech.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 12. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]

AF 568 DBCO fundamental properties

An In-depth Technical Guide to the Fundamental Properties of AF 568 DBCO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties and applications of Alexa Fluor 568 dibenzocyclooctyne (this compound), a fluorescent probe widely utilized in bioorthogonal chemistry for the labeling and visualization of biomolecules.

Core Properties

This compound is a bright, photostable, and hydrophilic fluorophore functionalized with a dibenzocyclooctyne (DBCO) group.[1][2] The DBCO moiety allows for copper-free click chemistry, a type of strain-promoted alkyne-azide cycloaddition (SPAAC), enabling the covalent labeling of azide-modified biomolecules in living cells and whole organisms without the toxicity associated with copper catalysts.[1][2][3] The AF 568 dye is structurally identical to Alexa Fluor® 568.[3][4]

Physicochemical and Spectral Properties

The fundamental physicochemical and spectral properties of this compound are summarized in the table below. These properties make it an excellent choice for various fluorescence-based applications, including confocal microscopy, super-resolution microscopy, and flow cytometry.[4]

| Property | Value | Reference(s) |

| Molecular Weight | ~1197.5 g/mol | [1] |

| Molecular Formula | C₆₆H₈₀N₆O₁₁S₂ | [1] |

| Appearance | Dark violet solid | [1] |

| Excitation Maximum | 572 - 579 nm | [1][5][6] |

| Emission Maximum | 598 - 603 nm | [1][5][6] |

| Extinction Coefficient | ~88,000 - 94,238 cm⁻¹M⁻¹ | [1][3] |

| Fluorescence Quantum Yield | 0.69 (for Alexa Fluor 568) | [1] |

| Solubility | Good in water, DMSO, DMF | [2][3] |

| Storage Conditions | -20°C in the dark, desiccated | [1][2] |

Reactivity and Kinetics

The DBCO group is one of the most reactive cyclooctynes for SPAAC, exhibiting a significantly higher reaction rate with azides compared to other cyclooctynes and even copper-catalyzed click reactions (CuAAC).[1][2] This high reactivity allows for efficient labeling at low concentrations and physiological temperatures.

Experimental Protocols

Detailed methodologies for common applications of this compound are provided below. These protocols serve as a starting point and may require optimization for specific experimental systems.

Protocol 1: Labeling of Azide-Modified Proteins in Cell Lysates

This protocol describes the general procedure for labeling azide-modified proteins in a cell lysate using this compound.

Materials:

-

Azide-modified protein lysate

-

This compound

-

Phosphate-buffered saline (PBS)

-

Protease inhibitors

Procedure:

-

Thaw the azide-modified protein lysate on ice.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Add the this compound stock solution to the protein lysate to a final concentration of 20-100 µM.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

The labeled protein sample is now ready for downstream analysis such as SDS-PAGE or western blotting.

Protocol 2: Live-Cell Imaging of Metabolically Labeled Proteins

This protocol outlines the metabolic incorporation of an azide-bearing amino acid analog, L-azidohomoalanine (AHA), into newly synthesized proteins in cultured cells, followed by fluorescent labeling with this compound for live-cell imaging.[1]

Materials:

-

Cultured mammalian cells

-

Methionine-free cell culture medium

-

L-azidohomoalanine (AHA)

-

This compound

-

Live-cell imaging medium

-

PBS

Procedure:

-

Culture cells to the desired confluency.

-

Replace the culture medium with pre-warmed methionine-free medium supplemented with 25-50 µM AHA.

-

Incubate the cells for 4-24 hours to allow for AHA incorporation into newly synthesized proteins.[1]

-

Wash the cells twice with warm PBS.

-

Add pre-warmed live-cell imaging medium containing 5-20 µM this compound to the cells.[1]

-

Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[1]

-

Wash the cells three times with pre-warmed live-cell imaging medium.

-

Proceed with live-cell imaging using a fluorescence microscope with appropriate filter sets for AF 568.

Visualizations

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction

The following diagram illustrates the bioorthogonal reaction between an azide-modified biomolecule and this compound, forming a stable triazole linkage.

General Experimental Workflow for Live-Cell Labeling

The diagram below outlines the key steps involved in the metabolic labeling and subsequent fluorescent tagging of biomolecules in living cells using this compound.

References

AF 568 DBCO: A Technical Guide to Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of AF 568 DBCO, a fluorescent probe combining the bright and photostable AF 568 dye with the reactive dibenzocyclooctyne (DBCO) group. This combination makes it a powerful tool for bioorthogonal chemistry, enabling the specific labeling and visualization of biomolecules in complex biological systems without interfering with native processes. This guide will cover the core principles, quantitative data, detailed experimental protocols, and applications in drug development.

Core Principles: Bioorthogonal Chemistry and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with or being interfered by native biochemical processes. A key example of such a reaction is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of "click chemistry."

The labeling strategy using this compound involves a two-step process:

-

Metabolic or Enzymatic Incorporation of an Azide: A biomolecule of interest (e.g., a protein, glycan, or nucleic acid) is metabolically or enzymatically engineered to contain an azide group (-N₃). This is typically achieved by introducing a precursor molecule with an azide moiety that is incorporated into the target biomolecule by the cell's natural metabolic pathways.

-

Copper-Free Click Reaction: The azide-modified biomolecule is then treated with this compound. The DBCO group, a strained cyclooctyne, reacts specifically and efficiently with the azide group to form a stable triazole linkage. This reaction is termed "copper-free" as it does not require the cytotoxic copper(I) catalyst often used in traditional click chemistry, making it ideal for live-cell imaging and in vivo applications.[1][2] Dibenzocyclooctyne (DBCO) is one of the most reactive cycloalkynes for this copper-free click reaction.[3]

Quantitative Data

The efficiency and performance of this compound are underpinned by its photophysical and chemical properties. The following tables summarize the key quantitative data for this fluorescent probe.

| Property | Value | Source(s) |

| Excitation Maximum (λabs) | 572 - 579 nm | [3][4][5] |

| Emission Maximum (λem) | 598 - 603 nm | [3][4][5] |

| Molar Extinction Coefficient (ε) | ~88,000 - 94,238 M-1cm-1 | [2] |

| Fluorescence Quantum Yield (Φ) | 0.912 | [3] |

| Molecular Weight | ~953.04 g/mol | [2] |

Table 1: Photophysical and Chemical Properties of this compound

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are protocols for the metabolic labeling of proteins and subsequent fluorescent detection in live cells and cell lysates.

Protocol 1: Metabolic Labeling of Nascent Proteins with an Azide Analog

This protocol describes the incorporation of an azide-containing amino acid analog, L-azidohomoalanine (AHA), into newly synthesized proteins in cultured mammalian cells.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Methionine-free cell culture medium

-

L-azidohomoalanine (AHA)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture cells to the desired confluency in complete medium.

-

To initiate labeling, aspirate the complete medium and wash the cells once with warm PBS.

-

Replace the medium with pre-warmed methionine-free medium supplemented with an optimized concentration of AHA (typically 25-50 µM).

-

Incubate the cells for the desired period (e.g., 4-24 hours) to allow for the incorporation of AHA into newly synthesized proteins.

-

Proceed with either live-cell imaging (Protocol 2) or cell lysis for biochemical analysis (Protocol 3).

Protocol 2: Live-Cell Imaging of Azide-Modified Proteins with this compound

This protocol outlines the fluorescent labeling of azide-modified proteins in living cells using this compound for subsequent microscopy.

Materials:

-

Cells with metabolically incorporated azides (from Protocol 1)

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

-

This compound

-

Hoechst 33342 or other nuclear stain (optional)

-

PBS

Procedure:

-

After metabolic labeling with AHA, wash the cells twice with warm PBS.[8]

-

Add pre-warmed live-cell imaging medium containing this compound.[8] A typical starting concentration is 5-20 µM.[8]

-

Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[8]

-

To remove unbound dye, wash the cells three times with warm live-cell imaging medium.[8]

-

(Optional) For nuclear counterstaining, incubate the cells with Hoechst 33342 for 10 minutes.

-

The cells are now ready for live-cell imaging by fluorescence microscopy.

Protocol 3: Labeling of Azide-Modified Proteins in Cell Lysates

This protocol describes the labeling of azide-modified proteins in a cell lysate with this compound for downstream applications like SDS-PAGE and Western blotting.

Materials:

-

Cells with metabolically incorporated azides (from Protocol 1)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

This compound stock solution (e.g., in DMSO)

-

PBS

Procedure:

-

After metabolic labeling, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the lysate.

-

In a microcentrifuge tube, dilute the desired amount of protein lysate with PBS.

-

Add this compound to the lysate to a final concentration of 10-100 µM.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

The labeled protein sample is now ready for downstream analysis.

Mandatory Visualizations

To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vectorlabs.com [vectorlabs.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. dianabiotech.com [dianabiotech.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

AF 568 DBCO: A Technical Guide for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AF 568 DBCO, a fluorescent dye and bioorthogonal chemical tool widely utilized in biological research and drug development. This document details its chemical structure, key characteristics, and practical applications, with a focus on enabling researchers to effectively employ this reagent in their experimental workflows.

Core Characteristics of this compound

This compound is a molecule that combines the bright and photostable AF 568 fluorophore with a dibenzocyclooctyne (DBCO) group.[1] The AF 568 dye is structurally identical to Alexa Fluor 568, a popular orange-fluorescent dye known for its high quantum yield and photostability.[2][3] The DBCO moiety is one of the most reactive cycloalkynes for copper-free click chemistry, enabling covalent labeling of azide-containing biomolecules within living cells or whole organisms without the need for a cytotoxic copper catalyst.[2][3][4] This biocompatible reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is highly efficient and forms a stable triazole linkage.[3][5]

The hydrophilic nature of the AF 568 dye makes it an excellent choice for labeling sensitive proteins, while its pH resistance ensures stable fluorescence across a wide range of experimental conditions.[2][6] These properties, combined with the bioorthogonal reactivity of the DBCO group, make this compound a powerful tool for a variety of applications, including confocal microscopy, super-resolution microscopy, and flow cytometry.[2]

Chemical Structure

The chemical structure of this compound consists of the AF 568 fluorophore core linked to a DBCO moiety.

References

AF 568 DBCO: A Technical Guide to Solubility and Stability for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of AF 568 DBCO, a key reagent in modern bioconjugation. This compound combines the bright and photostable AF 568 fluorophore with a dibenzocyclooctyne (DBCO) group, enabling highly efficient and biocompatible copper-free click chemistry reactions. Understanding its core physicochemical properties is paramount for designing robust and reproducible experiments in cell imaging, drug development, and proteomics.

Core Properties and Specifications

This compound is widely utilized for labeling azide-modified biomolecules within living cells and whole organisms without the concern of copper-induced cytotoxicity.[1][2] The underlying reaction, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is noted for its high reactivity and bioorthogonality.[1][2]

The key specifications sourced from various suppliers are summarized below. Minor variations in reported values are common due to different measurement conditions and formulations.

| Parameter | Representative Value(s) | Source(s) |

| Molecular Weight | ~953.04 g/mol to ~1197.53 g/mol | [1][3] |

| Appearance | Dark violet, dark purple, or red solid | [1] |

| Excitation Maximum (λex) | 572 nm - 579 nm | [1][4] |

| Emission Maximum (λem) | 598 nm - 603 nm | [1][4] |

| Extinction Coefficient | ~88,000 - 94,000 cm⁻¹M⁻¹ | [5][6] |

| Spectrally Similar Dyes | Alexa Fluor® 568, CF® 568 | [4][5] |

Solubility Profile

The solubility of this compound is a critical factor for the preparation of stock solutions and for ensuring efficient labeling in aqueous biological systems. The AF 568 dye core is sulfonated, rendering it hydrophilic and water-soluble.[2]

| Solvent | Solubility | Notes | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Quantitative: 5.99 mg/mL (approx. 5.00 mM) Qualitative: Soluble | Requires sonication and warming to fully dissolve. The use of fresh, anhydrous DMSO is crucial as hygroscopic DMSO can significantly reduce solubility. | [1] |

| Water / Aqueous Buffers (e.g., PBS) | Qualitative: Soluble | The AF 568 fluorophore is described as hydrophilic and water-soluble. | [3][4][5] |

| Dimethylformamide (DMF) | Qualitative: Soluble | - | [3][4][5] |

| Methanol (MeOH) | Qualitative: Soluble | - | [5] |

Stability and Storage

Proper storage and handling are essential to maintain the reactivity of the DBCO group and the fluorescence of the AF 568 dye.

Solid Form

The lyophilized solid is stable long-term when stored correctly.

| Condition | Recommendation | Source(s) |

| Temperature | -20°C | [4][7] |

| Duration | Up to 24 months from receipt. | [2] |

| Atmosphere | Store under inert gas (e.g., Nitrogen) and desiccated. | [4][7] |

| Light | Protect from light. Avoid prolonged exposure. | [2] |

| Shipping | Can be transported at ambient temperature for up to 3 weeks. | [2] |

In-Solvent (Stock Solutions)

Once dissolved, the stability of this compound is more limited. Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

| Condition | Recommendation | Source(s) |

| Temperature | -80°C for long-term storage; -20°C for short-term storage. | [1] |

| Duration | Up to 6 months at -80°C; Up to 1 month at -20°C. | [1] |

| Atmosphere | Store under Nitrogen. | [1] |

| Light | Protect from light. | [1] |

Functional Stability

The functional performance of the AF 568 fluorophore is robust under typical biological conditions.

| Parameter | Stability Profile | Source(s) |

| pH Stability | Fluorescence is reported to be independent over a wide pH range. For the related AF 568 azide, this range is specified as pH 4 to 10. | [4][8] |

| Photostability | The AF 568 dye is characterized as bright and highly photostable, making it suitable for imaging applications that require intense or prolonged illumination. | [2][4][7] |

Experimental Methodologies

Protocol 1: General Procedure for Preparing this compound Stock Solution

This protocol outlines the steps for solubilizing and storing this compound.

-

Reagent Preparation : Bring the vial of lyophilized this compound to room temperature before opening to prevent moisture condensation.

-

Solubilization : Add fresh, anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 5 mM).

-

Dissolution : Vortex the vial briefly. If needed, sonicate the solution in a water bath and warm gently (e.g., to 37°C) until the solid is fully dissolved.

-

Storage : Aliquot the stock solution into single-use, low-protein-binding tubes. Purge with nitrogen gas if possible, seal tightly, and store protected from light at -20°C or -80°C.

Protocol 2: General Procedure for Labeling Azide-Modified Proteins in Solution

This protocol describes a typical copper-free click chemistry reaction with an azide-containing protein.

-

Sample Preparation : Prepare the azide-modified protein in a reaction buffer such as Phosphate-Buffered Saline (PBS), pH 7.4. Ensure the buffer does not contain sodium azide, as it will compete with the labeling reaction.

-

Reagent Addition : Add the this compound stock solution to the protein sample. A final concentration of 10-100 µM of the dye is typical, often corresponding to a 2-4 fold molar excess over the azide-modified biomolecule.

-

Incubation : Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Purification : Remove unreacted this compound using a suitable method such as a desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or dialysis.

-

Confirmation : Confirm conjugation via SDS-PAGE, observing a fluorescent band corresponding to the molecular weight of the labeled protein.

Visualized Workflows and Relationships

The following diagrams illustrate key processes and concepts related to the use of this compound.

Caption: Experimental workflow for labeling an azide-modified biomolecule with this compound.

Caption: Logical relationship of factors influencing this compound performance.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. 丁香通-异常行为检测 [biomart.cn]

- 4. vectorlabs.com [vectorlabs.com]

- 5. APDye 568 DBCO | Alexa Fluor® 568 DBCO equivalent | AxisPharm [axispharm.com]

- 6. dianabiotech.com [dianabiotech.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. lumiprobe.com [lumiprobe.com]

Methodological & Application

Application Notes and Protocols for AF 568 DBCO Labeling in Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 568 DBCO is a bright, photostable orange fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This reagent is instrumental for the fluorescent labeling of azide-modified biomolecules via a copper-free click chemistry reaction, also known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] The bioorthogonal nature of this reaction allows for the specific and efficient labeling of target molecules in complex biological environments, including living cells and whole organisms, without the cytotoxicity associated with copper catalysts.[2][4][5] this compound is structurally identical to Alexa Fluor® 568 DBCO and exhibits high fluorescence quantum yield and pH resistance, making it an ideal choice for various microscopy applications, including confocal and super-resolution microscopy.[6]

The reaction between the DBCO group and an azide is driven by ring strain in the cyclooctyne, leading to a rapid and stable triazole linkage under physiological conditions.[7] This labeling strategy is particularly advantageous for studying dynamic cellular processes as it can be performed on live cells with minimal perturbation.[4]

Quantitative Data Summary

The following tables provide key quantitative parameters for utilizing this compound in microscopy applications. These values serve as a starting point and may require optimization for specific experimental setups.

Table 1: Spectral Properties of this compound

| Property | Value | Reference |

| Excitation Maximum | ~572-579 nm | [1][6][8] |

| Emission Maximum | ~598-603 nm | [1][6][8] |

| Molar Extinction Coefficient | ~88,000 cm⁻¹M⁻¹ | [2][9] |

| Recommended Laser Line | 561 nm or 568 nm | [2][9] |

Table 2: Recommended Reagent Concentrations for Labeling

| Application | Reagent | Recommended Concentration | Reference |

| Live Cell Imaging | This compound | 5 - 20 µM | [10] |

| Labeling in Cell Lysates | AF 568 Alkyne (for CuAAC) | 10 - 100 µM | [10] |

| Live Cell Imaging | Azide-modified sugar (e.g., Ac4ManNAz) | 25 - 100 µM | [4][11] |

Table 3: Typical Incubation Parameters

| Application | Temperature | Incubation Time | Reference |

| Live Cell Imaging with this compound | 37°C | 30 - 60 minutes | [10] |

| Labeling in Cell Lysates (CuAAC) | Room Temperature | 1 - 2 hours | [10] |

| Metabolic Labeling with Azide-Sugars | 37°C | 24 - 72 hours | [11][12] |

Experimental Protocols

Protocol 1: Live-Cell Labeling of Azide-Modified Biomolecules with this compound

This protocol describes the procedure for labeling living cells that have been metabolically engineered to incorporate azide groups into their biomolecules (e.g., proteins, glycans).

Materials:

-

Cells cultured with an azide-containing metabolic precursor (e.g., L-azidohomoalanine (AHA) for proteins, or an azide-modified sugar for glycans)

-

This compound

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

-

Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

-

Optional: Hoechst 33342 or other nuclear stain

Procedure:

-

Cell Preparation: After metabolic incorporation of the azide precursor, gently wash the cells twice with pre-warmed PBS to remove any unincorporated precursor.

-

Labeling Reaction:

-

Prepare a working solution of this compound in pre-warmed live-cell imaging medium. A final concentration of 5-20 µM is a good starting point.

-

Add the this compound-containing medium to the cells.

-

Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[10]

-

-

Washing:

-

Remove the labeling solution.

-

Wash the cells three times with pre-warmed live-cell imaging medium to remove any unbound this compound.[10] Each wash should be for at least 5 minutes to reduce background fluorescence.

-

-

Optional Counterstaining:

-

If a nuclear counterstain is desired, incubate the cells with Hoechst 33342 (or another suitable stain) according to the manufacturer's protocol (typically for 10 minutes).[10]

-

Wash the cells twice with pre-warmed live-cell imaging medium.

-

-

Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope equipped with appropriate filter sets for AF 568 (e.g., TRITC/Cy3 channel).

Visualizations

Caption: Experimental workflow for live-cell labeling using this compound.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. APDye 568 DBCO | Alexa Fluor® 568 DBCO equivalent | AxisPharm [axispharm.com]

- 4. pnas.org [pnas.org]

- 5. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dianabiotech.com [dianabiotech.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 丁香通-异常行为检测 [m.biomart.cn]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols: Live-Cell Imaging with AF 568 DBCO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live-cell imaging is a powerful technique for studying dynamic cellular processes in real-time. A key challenge in this field is the ability to specifically label and visualize biomolecules of interest without perturbing the natural cellular environment. The development of bioorthogonal chemistry, particularly copper-free click chemistry, has provided a robust solution for this challenge.[1][2][3] This document provides detailed application notes and protocols for live-cell imaging using AF 568 DBCO, a fluorescent probe that utilizes copper-free click chemistry for specific and efficient labeling of azide-modified biomolecules in living cells.[4][5]

This compound is a bright, photostable, and hydrophilic orange-fluorescent dye conjugated to a dibenzocyclooctyne (DBCO) group.[4][5] The DBCO moiety reacts specifically with azide groups via a strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry.[4] This reaction is highly efficient and bioorthogonal, meaning it proceeds rapidly within living systems without interfering with native biochemical processes.[1][2] The absence of a cytotoxic copper catalyst makes this method ideal for long-term live-cell imaging.[3][6]

The primary application of this compound in live-cell imaging is the visualization of metabolically labeled biomolecules.[7][8] Cells can be cultured with azide-modified metabolic precursors, such as sugars, amino acids, or fatty acids, which are incorporated into glycans, proteins, and lipids, respectively.[7][9] Subsequent labeling with this compound allows for the fluorescent imaging of these newly synthesized biomolecules.[6]

Key Applications

-

Glycan Imaging: Studying the localization, trafficking, and dynamics of glycans by metabolically labeling them with azide-modified sugars.[9][10]

-

Protein Labeling: Visualizing newly synthesized proteins by incorporating azide-containing amino acid analogs.

-

Lipid Visualization: Tracking the distribution and transport of lipids by metabolically labeling them with azide-functionalized fatty acids.

Quantitative Data

Table 1: Photophysical Properties of this compound

| Property | Value | Reference |

| Maximum Excitation Wavelength | 572-579 nm | [4][5][11] |

| Maximum Emission Wavelength | 598-603 nm | [4][5][11] |

| Molar Extinction Coefficient | ~88,000 cm⁻¹M⁻¹ | [6][12] |

| Recommended Laser Line | 561 nm or 568 nm | [6][12] |

| Molecular Weight | ~953.04 g/mol | [6][12] |

Table 2: Recommended Reagent Concentrations for Live-Cell Labeling

| Reagent | Concentration Range | Notes | Reference |

| Azide-Modified Metabolic Precursor | 25-200 µM | Optimal concentration is cell-type and precursor dependent. | [10] |

| This compound | 1-10 µM | Higher concentrations may increase background fluorescence. | [10] |

Signaling Pathways and Experimental Workflows

Principle of Live-Cell Labeling with this compound

The core of this technique is a two-step process involving metabolic labeling followed by copper-free click chemistry.

Principle of metabolic labeling and copper-free click chemistry.

Experimental Workflow for Live-Cell Imaging

A typical workflow for labeling and imaging live cells with this compound is outlined below.

Experimental workflow for live-cell imaging with this compound.

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with Azide-Modified Sugars

This protocol describes the incorporation of an azide-modified sugar into the glycans of cultured mammalian cells.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, Jurkat, CHO)

-

Complete cell culture medium

-

Azide-modified sugar analog (e.g., peracetylated N-azidoacetylmannosamine (Ac4ManNAz) for sialic acid labeling)

-

Dimethyl sulfoxide (DMSO)

-

Cell culture plates or coverslips suitable for microscopy

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging.

-

Prepare Azide-Sugar Stock Solution: Dissolve the azide-modified sugar in DMSO to prepare a stock solution (e.g., 10-50 mM).

-

Metabolic Labeling:

-

The following day, remove the culture medium and replace it with fresh medium containing the azide-modified sugar at the desired final concentration (e.g., 25-50 µM).

-

As a negative control, treat a separate set of cells with medium containing an equivalent amount of DMSO.

-

Incubate the cells for 1-3 days to allow for metabolic incorporation of the azide sugar into cellular glycans. The optimal incubation time should be determined empirically for each cell type and precursor.

-

Protocol 2: Live-Cell Labeling with this compound and Imaging

This protocol details the labeling of azide-modified cells with this compound and subsequent imaging.

Materials:

-

Metabolically labeled cells from Protocol 1

-

This compound

-

DMSO

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

Fluorescence microscope equipped for live-cell imaging with appropriate filter sets for AF 568.

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1-10 mM. Store protected from light at -20°C.

-

Cell Washing:

-

Gently aspirate the medium containing the azide-modified sugar from the cells.

-

Wash the cells twice with pre-warmed PBS to remove any unincorporated precursor.

-

-

This compound Labeling:

-

Dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM.

-

Add the labeling medium to the cells.

-

Incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and the extent of metabolic labeling.

-

-

Final Washes:

-

Remove the labeling medium.

-

Wash the cells three times with pre-warmed live-cell imaging medium to remove any unreacted this compound.

-

-

Live-Cell Imaging:

-

Immediately proceed to image the cells using a fluorescence microscope.

-

Use a filter set appropriate for AF 568 (Excitation/Emission: ~578/603 nm).

-

To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a sufficient signal-to-noise ratio.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or weak fluorescence signal | - Inefficient metabolic labeling.- Insufficient incubation time with this compound.- Incorrect filter set. | - Optimize the concentration of the azide-modified precursor and the incubation time.- Increase the incubation time with this compound.- Ensure the use of a filter set appropriate for AF 568. |

| High background fluorescence | - Incomplete removal of excess this compound.- Concentration of this compound is too high. | - Increase the number and duration of the washing steps after labeling.- Titrate the concentration of this compound to find the optimal balance between signal and background. |

| Cell toxicity/death | - Although copper-free, high concentrations of the DBCO reagent or prolonged incubation times can sometimes affect cell health. | - Reduce the concentration of this compound.- Decrease the labeling incubation time.- Ensure the imaging conditions (laser power, exposure time) are optimized to minimize phototoxicity. |

Conclusion

Live-cell imaging with this compound provides a powerful and versatile method for studying the dynamics of various biomolecules in their native cellular environment. By leveraging the principles of metabolic labeling and copper-free click chemistry, researchers can achieve highly specific and robust fluorescent labeling with minimal perturbation to the cells. The protocols and data presented here offer a comprehensive guide for the successful implementation of this technique in a wide range of research and drug discovery applications.

References

- 1. pnas.org [pnas.org]

- 2. Copper-free click chemistry for dynamic in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research News: Going Live With Click Chemistry: Berkeley Researchers Create a Copper-free Version of the Technique [www2.lbl.gov]

- 4. lumiprobe.com [lumiprobe.com]

- 5. dianabiotech.com [dianabiotech.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Imaging Cell Surface Glycans with Bioorthogonal Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. vectorlabs.com [vectorlabs.com]

Application Notes and Protocols: AF 568 DBCO Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and covalent labeling of proteins is a fundamental technique in modern biological research and drug development. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of "click chemistry," offers a robust and bioorthogonal method for attaching probes to biomolecules. This application note provides detailed protocols for labeling azide-modified proteins with AF 568 DBCO, a bright and photostable fluorescent dye.[1]

Dibenzocyclooctyne (DBCO) is one of the most reactive cyclooctynes used in copper-free click chemistry, reacting specifically and efficiently with azide-tagged molecules to form a stable triazole linkage.[2][3] This reaction is biocompatible and can be performed in aqueous buffers under mild conditions, making it ideal for labeling sensitive proteins and for applications in living cells, as it does not require a cytotoxic copper catalyst.[1][2][4] AF 568 is a hydrophilic fluorophore with an excitation maximum of approximately 579 nm and an emission maximum of around 603 nm, making it suitable for various fluorescence-based applications such as microscopy, flow cytometry, and in-gel fluorescence scanning.[5][6][7]

Quantitative Data Summary

The efficiency of protein labeling with this compound can be assessed using several methods. The following table summarizes typical quantitative data that can be expected.

| Parameter | Method | Typical Result |

| Labeling Efficiency | Mass Spectrometry (e.g., ESI-MS) | >95% conversion of azide to triazole[1] |

| Protein Recovery | Desalting Spin Column Purification | >85%[8][9] |

| Degree of Labeling (DOL) | UV-Vis Spectroscopy | Can be calculated using the absorbance of the protein and the dye. |

| Purity | SDS-PAGE with In-Gel Fluorescence | A distinct fluorescent band corresponding to the molecular weight of the protein.[10] |

Experimental Protocols

Protocol 1: Metabolic Labeling of Proteins with Azide Groups using L-Azidohomoalanine (AHA)

This protocol describes the incorporation of the methionine analog, L-azidohomoalanine (AHA), into newly synthesized proteins in cultured mammalian cells, creating an azide "handle" for subsequent labeling.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Methionine-free cell culture medium

-

L-Azidohomoalanine (AHA)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

-

Culture mammalian cells to the desired confluency in complete medium.

-

Aspirate the complete medium and wash the cells twice with warm PBS.

-

Replace the medium with pre-warmed methionine-free medium.

-

Incubate the cells for 1-2 hours to deplete endogenous methionine.

-

Add AHA to the methionine-free medium to a final concentration of 25-50 µM.

-

Incubate the cells for 4-24 hours to allow for AHA incorporation into newly synthesized proteins.[1]

-

After incubation, wash the cells twice with cold PBS.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Quantify the protein concentration of the cell lysate. The lysate containing azide-modified proteins is now ready for the click chemistry reaction.

Protocol 2: Labeling of Azide-Modified Proteins with this compound

This protocol details the copper-free click chemistry reaction between the azide-modified protein and this compound.

Materials:

-

Azide-modified protein sample (from Protocol 1 or other methods)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction buffer (e.g., PBS, pH 7.2-7.4)

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution. Store any unused stock solution at -20°C, protected from light and moisture.[8][11]

-

Reaction Setup:

-

In a microcentrifuge tube, dilute the azide-modified protein to a concentration of 1-5 mg/mL in the reaction buffer.[8]

-

Add the this compound stock solution to the protein solution to achieve a final concentration typically ranging from 10-100 µM. A 10- to 40-fold molar excess of the DBCO reagent over the protein is often a good starting point.[1][9] The optimal molar excess should be determined empirically for each specific protein.

-

-

Incubation: Incubate the reaction mixture for 1-12 hours at room temperature or overnight at 4°C, protected from light.[9][12] The reaction time can be optimized depending on the protein and desired degree of labeling.

-

The labeled protein is now ready for purification.

Protocol 3: Purification of Labeled Protein

This protocol describes the removal of unreacted this compound using a desalting spin column, a rapid and efficient method for proteins with molecular weights between 20 kDa and 150 kDa.[9] For higher purity, HPLC-based methods can be employed.[8]

Materials:

-

Labeled protein reaction mixture

-

Desalting spin column (e.g., Zeba™ Spin Desalting Columns)

-

Collection tubes

-

PBS, pH 7.2

Procedure:

-

Equilibrate the Column: Prepare the desalting spin column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the column with PBS.

-

Apply Sample: Slowly apply the reaction mixture to the center of the resin bed.

-

Centrifuge: Place the column in a collection tube and centrifuge according to the manufacturer's protocol (e.g., 1,000 x g for 2 minutes).[9]

-

Collect Labeled Protein: The purified, labeled protein will be in the eluate in the collection tube. The unreacted this compound remains in the column resin.

-

Storage: Store the purified labeled protein at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol) or stabilizing protein (e.g., BSA) and store in aliquots at -20°C or -80°C.[13]

Protocol 4: Validation of Labeling by SDS-PAGE and In-Gel Fluorescence

This protocol allows for the confirmation of successful protein labeling.

Materials:

-

Labeled and purified protein sample

-

Unlabeled protein sample (as a control)

-

SDS-PAGE gel and running buffer

-

Fluorescence gel imager

Procedure:

-

Prepare the labeled and unlabeled protein samples for SDS-PAGE by adding loading buffer.

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis.

-

After electrophoresis, visualize the gel using a fluorescence imager with settings appropriate for AF 568 (Excitation: ~579 nm, Emission: ~603 nm). A fluorescent band should be observed at the molecular weight of the target protein in the lane with the labeled sample.

-

Optionally, the gel can be subsequently stained with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands and confirm that the fluorescence signal co-localizes with the protein of interest.

Experimental and Logical Diagrams

Caption: Experimental workflow for labeling azide-modified proteins with this compound.

Caption: Example signaling pathway (EGFR) leading to new protein synthesis and labeling.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No or weak fluorescence | Inefficient azide incorporation. | Optimize AHA concentration and incubation time. Ensure the use of methionine-free medium.[1] |

| Degraded this compound. | Store the fluorescent probe protected from light and moisture. Use fresh stock solution.[1] | |

| Insufficient labeling. | Increase the molar excess of this compound or prolong the incubation time.[9] | |

| High background fluorescence | Incomplete removal of unreacted dye. | Increase the number and duration of wash steps after the labeling reaction. Ensure proper equilibration and use of the desalting column.[1] |

| Cell toxicity (live-cell imaging) | High concentration of labeling reagents. | Reduce the concentration of AHA and/or this compound. Reduce incubation times.[1] |

For research use only. Not for use in diagnostic procedures.

References

- 1. benchchem.com [benchchem.com]

- 2. broadpharm.com [broadpharm.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. dianabiotech.com [dianabiotech.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | 荧光染料 | MCE [medchemexpress.cn]

- 8. benchchem.com [benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. help.lumiprobe.com [help.lumiprobe.com]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. ulab360.com [ulab360.com]

Application Note: Protocol for Antibody Conjugation with AF 568 DBCO

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the covalent conjugation of an Alexa Fluor™ 568 (AF 568) equivalent dye functionalized with Dibenzocyclooctyne (DBCO) to an antibody of interest. The procedure utilizes a two-step process: first, the introduction of azide functional groups onto the antibody, followed by a copper-free click chemistry reaction with the DBCO-activated fluorescent dye.[1][2] This Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction, ensuring high specificity and stability of the final conjugate with minimal side reactions.[1][3][4] The resulting fluorescently labeled antibody is suitable for a wide range of applications, including flow cytometry, fluorescence microscopy, and western blotting.

Principle of the Reaction

The conjugation process is based on the highly efficient and specific reaction between a strained alkyne (DBCO) and an azide (N₃).

-

Antibody Modification: Primary amines (e.g., on lysine residues) on the antibody are reacted with an NHS-ester crosslinker containing an azide group (e.g., Azide-PEG4-NHS). This step introduces the necessary azide functionality onto the antibody.[]

-

Copper-Free Click Chemistry: The azide-modified antibody is then mixed with the AF 568 DBCO reagent. The strained ring of the DBCO group readily and covalently reacts with the azide group to form a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][6]

Experimental Protocol

This protocol is divided into four main stages: Antibody Preparation & Azide Modification, Conjugation Reaction, Purification, and Characterization.

Stage 1: Antibody Preparation and Azide Modification

Materials:

-

Antibody of interest (IgG)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Reaction Buffer: Amine-free buffer such as PBS, pH 8.0-8.5

-

Azide-PEG4-NHS Ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

-

Buffer Exchange: The antibody must be in an amine-free buffer like PBS. If the antibody is in a buffer containing Tris or glycine, it must be exchanged into PBS (pH 7.4).[7] Remove any protein stabilizers like BSA or gelatin.[1]

-

Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in Reaction Buffer (PBS, pH 8.0-8.5) for optimal labeling.[][7]

-

Prepare Azide Linker: Immediately before use, prepare a 10 mM stock solution of Azide-PEG4-NHS Ester in anhydrous DMSO.

-

Modification Reaction: Add a 10-fold molar excess of the Azide-PEG4-NHS Ester solution to the antibody solution.[] For example, for 1 nmol of a 150 kDa IgG, add 1 µL of the 10 mM azide linker stock.

-

Incubation: Incubate the reaction for 60 minutes at room temperature with gentle agitation.[]

-

Removal of Excess Linker: Purify the azide-modified antibody from the excess, unreacted azide linker using a desalting spin column according to the manufacturer's instructions.[7]

Stage 2: this compound Conjugation Reaction

Materials:

-

Azide-modified antibody (from Stage 1)

-

This compound

-

Anhydrous DMSO

Procedure:

-

Prepare this compound Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[1] This solution can be stored at -20°C for 2-3 months.[1]

-

Conjugation Reaction: Add a 2 to 4-fold molar excess of this compound to the azide-modified antibody.[1] The final DMSO concentration in the reaction mixture should ideally be below 20%.

-

Incubation: Incubate the reaction overnight at 4°C with gentle mixing, protected from light.[1] Alternatively, incubate for 1-2 hours at room temperature.

Stage 3: Purification of the Antibody-Dye Conjugate

Materials:

-

Conjugation reaction mixture (from Stage 2)

-

Desalting spin columns or Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)[7]

-

Storage Buffer (e.g., PBS, pH 7.4, with 0.02% sodium azide)

Procedure:

-

Purification: It is critical to remove the unconjugated this compound dye from the final conjugate.[8][9] This is achieved using a desalting spin column or by performing size-exclusion chromatography.[7]

-

Collection: Collect the fractions containing the labeled antibody, which will be visible as a colored band that elutes first. The free dye will elute later.

-

Storage: Store the purified antibody conjugate at 4°C in a storage buffer, protected from light. For long-term storage, consider adding a cryoprotectant like 50% glycerol and storing at -20°C.[10]

Stage 4: Characterization (Degree of Labeling)

The Degree of Labeling (DOL), or the average number of dye molecules per antibody, must be determined to ensure optimal and reproducible performance.[8] A DOL between 2 and 10 is typically ideal for antibodies.[8][11]

Procedure:

-

Absorbance Measurement: Dilute the purified conjugate in PBS and measure its absorbance at 280 nm (A₂₈₀) and at the absorbance maximum for AF 568, which is ~579 nm (Aₘₐₓ).[8][12]

-

DOL Calculation: Use the following formula to calculate the DOL:

Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein

Dye Concentration (M) = Aₘₐₓ / ε_dye

DOL = Dye Concentration / Protein Concentration

Where:

-

ε_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹)[8]

-

ε_dye: Molar extinction coefficient of AF 568 at its Aₘₐₓ (~92,000 M⁻¹cm⁻¹)

-

CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye). For AF 568, this is typically ~0.35.

-

Data Presentation: Key Reaction Parameters

The following table summarizes the recommended quantitative parameters for the conjugation protocol.

| Parameter | Recommended Value | Notes |

| Antibody Purity | >95% | Free of stabilizers like BSA or gelatin.[1] |

| Antibody Buffer | Amine-free (e.g., PBS) | Buffers like Tris or glycine will interfere with azide modification.[7] |

| Antibody Concentration | 2 - 10 mg/mL | Lower concentrations can reduce labeling efficiency.[7] |

| Azide Linker Molar Excess | 10x over antibody | Ensures efficient introduction of azide groups.[] |

| This compound Molar Excess | 2x - 4x over antibody | Higher ratios can be tested but may lead to over-labeling and quenching.[1][9] |

| Modification Reaction Time | 60 minutes at Room Temp | For Azide-PEG-NHS ester reaction.[] |

| Conjugation Reaction Time | Overnight at 4°C or 1-2h at RT | Protect from light to prevent photobleaching.[1] |

| Purification Method | Desalting/SEC Columns | Essential for removing unconjugated free dye.[8][9] |

| Optimal DOL | 2 - 10 | High DOL (>10) can cause fluorescence quenching and reduce antibody activity.[8][11] |

Workflow Visualization

The following diagram illustrates the complete workflow for the this compound antibody conjugation process.

Caption: Workflow for this compound conjugation to antibodies.

References

- 1. help.lumiprobe.com [help.lumiprobe.com]

- 2. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. interchim.fr [interchim.fr]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 8. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. resources.novusbio.com [resources.novusbio.com]

- 11. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]

- 12. dianabiotech.com [dianabiotech.com]

Application Notes and Protocols for AF 568 DBCO In Situ Hybridization

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the detection of specific RNA sequences within fixed cells and tissues using an azide-modified oligonucleotide probe followed by fluorescent labeling with AF 568 DBCO via copper-free click chemistry. This method offers a robust and highly specific alternative to traditional in situ hybridization (ISH) techniques that rely on antibody-based detection of labeled probes.

Principle

The this compound in situ hybridization protocol is a two-step process. First, an oligonucleotide probe containing an azide modification is hybridized to the target RNA sequence within the cell or tissue. Second, the azide-labeled probe is detected through a bioorthogonal reaction with this compound. DBCO (Dibenzocyclooctyne) reacts specifically and covalently with the azide group in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This "click chemistry" reaction is highly efficient, occurs under physiological conditions without the need for a cytotoxic copper catalyst, and results in stable labeling of the target RNA with the bright and photostable AF 568 fluorophore.[1][2][3]

Key Features:

-

High Specificity: The bioorthogonal nature of the click chemistry reaction minimizes off-target labeling.[1][2]

-

High Sensitivity: The brightness and photostability of the AF 568 dye allow for the detection of low-abundance RNA targets.[4]

-

Copper-Free: Avoids the cytotoxicity associated with copper-catalyzed click chemistry, preserving cellular morphology.[1][2]

-

Versatility: This protocol can be adapted for various sample types, including cultured cells and tissue sections.

Materials and Reagents

| Reagent | Supplier | Comments |

| Azide-Modified Oligonucleotide Probe | Custom Synthesis | Design probes to be 20-50 nucleotides in length with a GC content of 40-60%. Azide modifications can be incorporated at the 3' or 5' end.[5][6] |

| This compound | Various | Store at -20°C, protected from light.[7] |

| Paraformaldehyde (PFA) | Electron Microscopy Sciences | Prepare a fresh 4% (w/v) solution in 1X PBS for fixation. Handle in a fume hood. |

| Phosphate-Buffered Saline (PBS), RNase-free | Various | |

| Hybridization Buffer | Prepare in-house | 50% formamide, 5X SSC, 50 µg/mL heparin, 1X Denhardt's solution, 0.1% Tween-20, 500 µg/mL yeast tRNA. |

| 20X Saline-Sodium Citrate (SSC) Buffer | Various | |

| Proteinase K | Various | |

| DAPI (4',6-diamidino-2-phenylindole) | Various | For nuclear counterstaining. |

| Mounting Medium | Various | Antifade mounting medium is recommended. |

Experimental Protocols

I. Sample Preparation

A. Cultured Cells on Coverslips

-

Seed cells on sterile glass coverslips in a petri dish and culture overnight.

-

Aspirate the culture medium and wash the cells twice with ice-cold 1X PBS.

-

Fix the cells with 4% PFA in 1X PBS for 15 minutes at room temperature.

-

Wash the cells three times with 1X PBS for 5 minutes each.

-

Proceed to the hybridization step.

B. Paraffin-Embedded Tissue Sections

-

Deparaffinize the tissue sections by incubating them in xylene twice for 5 minutes each.

-

Rehydrate the sections by sequential 5-minute incubations in 100%, 95%, 70%, and 50% ethanol.

-

Wash with 1X PBS for 5 minutes.

-

Permeabilize the tissue by incubating with Proteinase K (10 µg/mL in 1X PBS) for 10 minutes at 37°C.

-

Wash twice with 1X PBS.

-

Post-fix with 4% PFA in 1X PBS for 10 minutes at room temperature.

-

Wash three times with 1X PBS for 5 minutes each.

II. In Situ Hybridization

-

Pre-hybridize the samples by incubating them in hybridization buffer for 1 hour at 37°C in a humidified chamber.

-

Dilute the azide-modified oligonucleotide probe in hybridization buffer to a final concentration of 1-10 µM.

-

Denature the probe by heating at 85°C for 5 minutes, then immediately place on ice.

-

Remove the pre-hybridization buffer and add the diluted probe to the samples.

-

Incubate overnight at 37°C in a humidified chamber.

-

Wash the samples with 2X SSC/50% formamide at 37°C for 30 minutes.

-

Wash with 2X SSC at 37°C for 15 minutes.

-

Wash with 1X SSC at room temperature for 15 minutes.

III. Copper-Free Click Chemistry Reaction

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Dilute the this compound stock solution to a final concentration of 10-50 µM in 1X PBS.

-

Add the this compound solution to the samples and incubate for 1-2 hours at room temperature, protected from light.

-

Wash the samples three times with 1X PBS containing 0.1% Tween-20 for 10 minutes each to remove unbound dye.

IV. Counterstaining and Mounting

-

Counterstain the nuclei by incubating the samples with DAPI (300 nM in 1X PBS) for 5 minutes at room temperature.

-

Wash three times with 1X PBS for 5 minutes each.

-

Mount the coverslips on microscope slides using an antifade mounting medium.

-

Seal the coverslips with nail polish and allow them to dry.

V. Imaging

-

Image the samples using a fluorescence microscope equipped with appropriate filter sets for AF 568 (Excitation/Emission: ~579/603 nm) and DAPI (Excitation/Emission: ~358/461 nm).[4][7]

Quantitative Data Summary

| Parameter | Recommended Range | Notes |

| Probe Design | ||

| Probe Length | 20-50 nucleotides | Longer probes may increase signal but also background. |

| GC Content | 40-60% | To ensure specific binding at the hybridization temperature. |

| Hybridization | ||

| Probe Concentration | 1-10 µM | Optimal concentration should be determined empirically. |

| Hybridization Temperature | 37°C | May need to be optimized based on the melting temperature (Tm) of the probe. |

| Hybridization Time | 12-16 hours (overnight) | |

| Click Reaction | ||